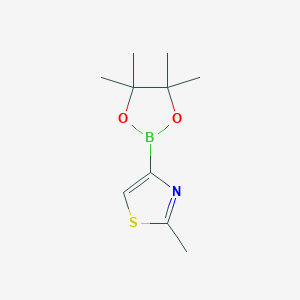![molecular formula C9H19NO3S B6169016 tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate CAS No. 1933499-51-4](/img/no-structure.png)
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate, also known as TB-NESC, is an organosulfur compound. It is a colorless liquid with a faint odor, and is soluble in water and organic solvents. TB-NESC is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, in the development of new catalysts, and in the study of enzyme inhibition.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate has a variety of scientific applications. It is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It is also used in the development of new catalysts, such as those used in the synthesis of polymers. Additionally, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used in the study of enzyme inhibition, as it has been shown to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase.
Mecanismo De Acción
Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate has been shown to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme, preventing the substrate from binding. This results in the enzyme being unable to catalyze the reaction and the substrate being unable to be converted into the product.
Biochemical and Physiological Effects
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase, leading to changes in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate in laboratory experiments is its ability to inhibit the activity of enzymes, which can be useful for studying the effects of enzyme inhibition. However, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can be toxic in high concentrations, so it is important to use it in a safe and controlled environment.
Direcciones Futuras
In the future, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate could be used to develop new drugs and catalysts, as well as to study the effects of enzyme inhibition in more detail. Additionally, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate could be used to study the effects of enzyme inhibition on other biochemical and physiological processes, such as metabolism and inflammation. Finally, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate could be used to develop new methods of synthesizing other organosulfur compounds.
Métodos De Síntesis
Tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl bromide with 2-sulfanylethoxyethanol in the presence of a base, such as sodium hydroxide. This reaction is known as the Williamson ether synthesis. Other methods of synthesis include the reaction of tert-butyl bromide with 2-sulfanylethoxyethanol in the presence of an acid, such as sulfuric acid, and the reaction of tert-butyl chloride with 2-sulfanylethoxyethanol in the presence of a base.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 2-mercaptoethanol followed by reaction with ethylene oxide.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "2-mercaptoethanol", "ethylene oxide" ], "Reaction": [ "Add 2-mercaptoethanol to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent.", "Stir the reaction mixture at room temperature for a suitable time until completion of the reaction is confirmed by TLC or other suitable analytical method.", "Add ethylene oxide to the reaction mixture and stir at room temperature for a suitable time until completion of the reaction is confirmed by TLC or other suitable analytical method.", "Work up the reaction mixture by standard procedures to obtain tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate as a solid or liquid product." ] } | |
Número CAS |
1933499-51-4 |
Nombre del producto |
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate |
Fórmula molecular |
C9H19NO3S |
Peso molecular |
221.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)
